N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by:
- Aryl group: A 3,4-dimethoxyphenyl substituent attached to the carboxamide moiety.
- Benzyl group: A 3-nitrobenzyl group at the pyridine N1 position.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-29-18-8-7-16(11-19(18)30-2)22-21(26)15-6-9-20(25)23(13-15)12-14-4-3-5-17(10-14)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDUNTAZCWTCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the pyridine derivative.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, which may reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogs sharing the 6-oxo-1,6-dihydropyridine-3-carboxamide core but differing in substituents on the aryl and benzyl groups. Key differences in physicochemical properties, substituent effects, and synthetic accessibility are highlighted.
Table 1: Structural and Physicochemical Comparison
Substituent Effects and Trends
Aryl Group Modifications
- Electron-donating groups (e.g., methoxy) : The target’s 3,4-dimethoxyphenyl group enhances solubility via hydrogen bonding but reduces electrophilicity compared to nitro-substituted analogs like N-(2-methoxy-4-nitrophenyl)… .
- Electron-withdrawing groups (e.g., nitro, CF₃) : Compounds like N-(4-fluoro-3-(trifluoromethyl)phenyl)… exhibit increased metabolic stability but reduced solubility due to lipophilic CF₃ .
Benzyl Group Modifications
- Nitro vs. In contrast, 3-chlorobenzyl (as in ) adds lipophilicity but weaker electronic effects.
- Trifluoromethyl : The CF₃ group in balances lipophilicity and electronegativity, often improving bioavailability.
Core Heterocycle Variations
- Pyridine vs. pyridazine : ’s pyridazine core (N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) introduces additional nitrogen atoms, altering π-stacking and hydrogen-bonding capabilities .
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities that merit investigation. This article explores its biological activity, including antimicrobial and anticancer properties, synthetic methods, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 409.4 g/mol
- CAS Number : 900010-19-7
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The presence of the nitro group enhances its reactivity against various bacterial strains.
Table 1: Antimicrobial Activity Against Different Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promising results against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The observed cytotoxicity is hypothesized to arise from the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
The biological activities of this compound can be attributed to several mechanisms:
- Ion Channel Modulation : The dihydropyridine core may interact with ion channels, affecting cellular excitability and signaling pathways.
- Redox Reactions : The nitro group can participate in redox processes, potentially leading to increased ROS levels that promote cell death in cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : Reacting 3,4-dimethoxyaniline with 3-nitrobenzaldehyde forms an intermediate Schiff base.
- Cyclization : The Schiff base undergoes cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
- Anticancer Research : A recent publication in Cancer Letters reported that derivatives similar to this compound exhibited significant cytotoxicity in vitro and in vivo models, indicating a promising avenue for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
